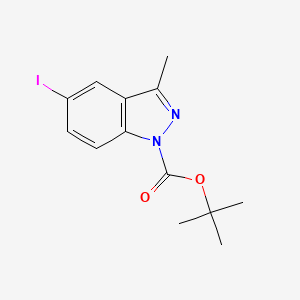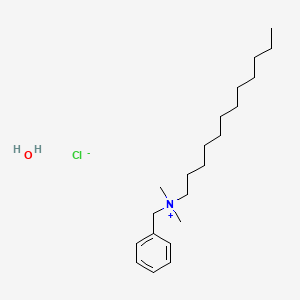
N-Benzyl-N,N-dimethyldodecan-1-aminiumchloridehydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N,N-dimethyldodecan-1-aminium chloride hydrate is a quaternary ammonium compound widely used for its antimicrobial and surfactant properties. It is commonly found in disinfectants, antiseptics, and various industrial applications due to its effectiveness in killing bacteria, viruses, and fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-N,N-dimethyldodecan-1-aminium chloride hydrate can be synthesized through a multi-step process. One common method involves the reaction of dodecyl bromide with dimethylamine to form N,N-dimethyldodecylamine. This intermediate is then reacted with benzyl chloride to produce N-Benzyl-N,N-dimethyldodecan-1-aminium chloride .
Industrial Production Methods
In industrial settings, the production of N-Benzyl-N,N-dimethyldodecan-1-aminium chloride hydrate typically involves the use of high-efficiency catalysts and controlled reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,N-dimethyldodecan-1-aminium chloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: It undergoes nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.
Major Products
Oxidation: Produces amine oxides.
Reduction: Yields primary or secondary amines.
Substitution: Results in the formation of various substituted ammonium compounds.
Scientific Research Applications
N-Benzyl-N,N-dimethyldodecan-1-aminium chloride hydrate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture and microbiology as a disinfectant.
Medicine: Utilized in antiseptic formulations for wound care and surgical scrubs.
Industry: Applied in water treatment, textile processing, and as a preservative in personal care products
Mechanism of Action
The antimicrobial action of N-Benzyl-N,N-dimethyldodecan-1-aminium chloride hydrate is primarily due to its ability to disrupt microbial cell membranes. The positively charged ammonium ion interacts with the negatively charged components of the microbial cell membrane, leading to increased permeability and eventual cell lysis. This compound also interferes with essential cellular processes, further contributing to its antimicrobial efficacy .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N,N-dimethyldodecan-1-aminium bromide: Similar in structure but contains a bromide ion instead of chloride.
N-Benzyl-N,N-dimethyltetradecan-1-aminium chloride: Similar but with a longer alkyl chain.
N-Benzyl-N,N-dimethyldecan-1-aminium chloride: Similar but with a shorter alkyl chain
Uniqueness
N-Benzyl-N,N-dimethyldodecan-1-aminium chloride hydrate is unique due to its optimal balance of hydrophobic and hydrophilic properties, making it highly effective as a surfactant and antimicrobial agent. Its specific structure allows for efficient interaction with microbial cell membranes, leading to its widespread use in various applications .
Properties
CAS No. |
70621-89-5 |
|---|---|
Molecular Formula |
C21H40ClNO |
Molecular Weight |
358.0 g/mol |
IUPAC Name |
benzyl-dodecyl-dimethylazanium;chloride;hydrate |
InChI |
InChI=1S/C21H38N.ClH.H2O/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H;1H2/q+1;;/p-1 |
InChI Key |
POROBUKMEJEZDZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H-Pyrano[2,3-d]pyrimidine](/img/structure/B13104201.png)
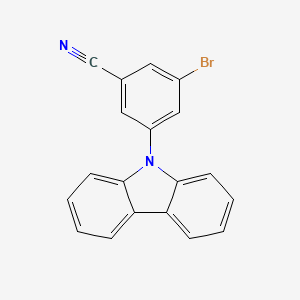
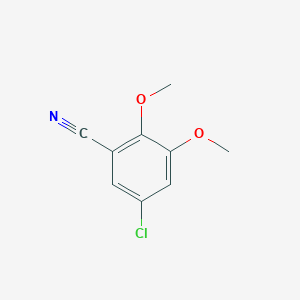
![2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol](/img/structure/B13104222.png)
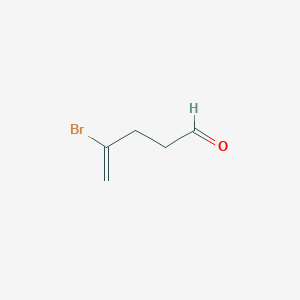
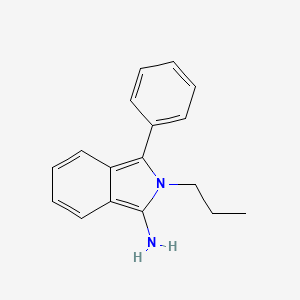
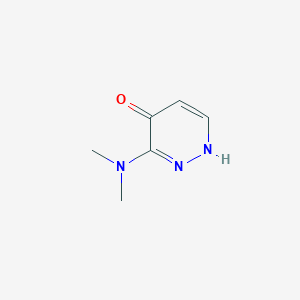

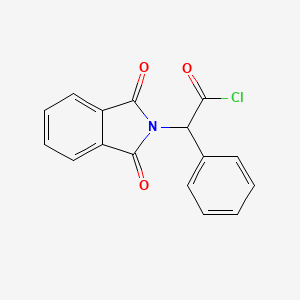
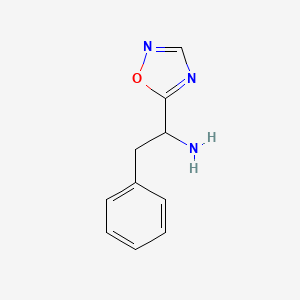
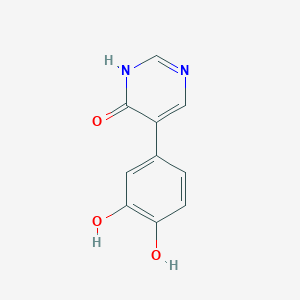
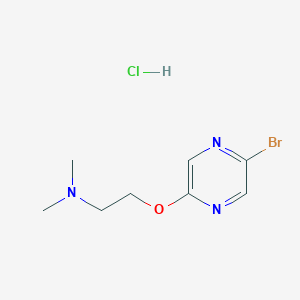
![6-Amino-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13104273.png)
